Pentoxyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVGYMDOXCWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163560 | |
| Record name | Pentoxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymethyl-4-methyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147-61-5 | |
| Record name | 5-(Hydroxymethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentoxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTOXYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentoxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxymethyl-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LCS1FW4JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymethyl-4-methyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Pentoxifylline Action
Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling Pathways
A central aspect of Pentoxifylline's mechanism is its role as a competitive, non-selective phosphodiesterase (PDE) inhibitor. wikipedia.orgnih.gov Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, Pentoxifylline (B538998) effectively increases the intracellular concentrations of these crucial second messengers, triggering a cascade of downstream cellular responses. patsnap.comkarger.comresearchgate.net
Pentoxifylline's inhibition of phosphodiesterases, particularly PDE4 which is highly expressed in inflammatory cells, prevents the breakdown of cAMP to adenosine monophosphate (AMP). patsnap.comkarger.comnih.gov This leads to an accumulation of intracellular cAMP. patsnap.comnih.gov This elevation in cAMP is a primary driver for many of the drug's effects, including vasodilation and reduced inflammation. wikipedia.orgpatsnap.com
The increased intracellular levels of cAMP directly lead to the activation of cAMP-dependent Protein Kinase A (PKA). wikipedia.orgkarger.comresearchgate.netnih.gov The binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme causes the release of its catalytic subunits. nih.gov These active catalytic subunits then phosphorylate a variety of downstream effector proteins and transcription factors, thereby mediating the physiological responses attributed to Pentoxifylline. researchgate.netnih.gov Activated PKA can also activate the cAMP response element-binding protein (CREB), which is involved in disrupting certain fibrogenic signaling pathways. drugbank.comnih.gov
Beyond its role as a PDE inhibitor, Pentoxifylline also modulates adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). drugbank.comwikipedia.orgmdpi.com While it is not definitively clear if Pentoxifylline acts as a direct A2AR agonist, studies have shown it can significantly increase the response of A2AR to adenosine. drugbank.commdpi.comnih.gov Activation of the A2AR stimulates adenylyl cyclase, which in turn increases intracellular cAMP levels. mdpi.com This provides a PDE-independent mechanism for Pentoxifylline's ability to elevate cAMP. drugbank.commdpi.com The immunomodulatory effects of Pentoxifylline are believed to be mediated, at least in part, through these adenosine-dependent pathways, as the A2AR is known to exert strong anti-inflammatory effects in immune cells. researchgate.netnih.govdrugbank.com In fact, research suggests that clinically relevant anti-inflammatory effects of Pentoxifylline in immune cells can only be achieved in the presence of sufficient adenosine concentrations. nih.govdrugbank.com
Molecular Interactions and Downstream Signaling Cascades
The elevation of cyclic nucleotides and modulation of receptor pathways initiated by Pentoxifylline lead to significant downstream effects on the immune system. A key outcome is the regulation of cytokine production, tipping the balance from a pro-inflammatory to an anti-inflammatory state.
Pentoxifylline has been consistently shown to inhibit the production of a range of pro-inflammatory cytokines. patsnap.combtsjournals.com This is a cornerstone of its anti-inflammatory action. It suppresses the synthesis of key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12). btsjournals.comnih.govnih.govnih.gov The inhibition of TNF-α synthesis, a pivotal cytokine in many inflammatory diseases, is a particularly well-documented effect. wikipedia.orgnih.govkarger.com This suppression occurs at the level of gene transcription. nih.gov
One study investigating the effects of Pentoxifylline during cardiopulmonary bypass found that its addition to the prime solution resulted in significantly lower post-pump blood levels of IL-6, IL-8, and TNF-α compared to the control group. nih.gov Another study in patients with acute coronary syndromes demonstrated that six months of treatment with Pentoxifylline significantly reduced the levels of C-reactive protein (CRP) and TNF-α, and lessened the increase of IL-12 compared to placebo. nih.gov
| Pro-inflammatory Cytokine | Effect Observed with Pentoxifylline | Study Context | Citation |
|---|---|---|---|
| TNF-α | Significantly reduced production/levels | Cardiopulmonary bypass; Acute coronary syndromes; Various in vitro and in vivo models | wikipedia.orgpatsnap.comnih.govnih.gov |
| IL-1 | Inhibition of production | General anti-inflammatory mechanism | karger.combtsjournals.comnih.gov |
| IL-6 | Significantly reduced levels | Cardiopulmonary bypass | nih.govnih.gov |
| IL-8 | Significantly reduced levels | Cardiopulmonary bypass | btsjournals.comnih.gov |
| IL-12 | Significantly less pronounced increase | Acute coronary syndromes | btsjournals.comnih.gov |
In addition to suppressing pro-inflammatory mediators, Pentoxifylline also enhances the production of anti-inflammatory molecules. drugbank.com Notably, it has been shown to increase the levels of Interleukin-10 (IL-10), a key anti-inflammatory cytokine that plays a crucial role in regulating immune responses. drugbank.combtsjournals.comnih.govnih.gov In a study of patients with coronary artery disease, the levels of IL-10 declined significantly less in the group receiving Pentoxifylline compared to the placebo group. nih.gov This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones underscores its role as a potent immunomodulator. nih.gov
Suppression of Leukotriene Synthesis
Pentoxifylline has been shown to inhibit the synthesis of leukotrienes. nih.gov As a nonselective phosphodiesterase inhibitor, it increases intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.gov This cascade of events leads to the inhibition of leukotriene synthesis, thereby reducing inflammation. nih.govnih.gov Leukotrienes are potent inflammatory mediators derived from the arachidonic acid pathway, and their suppression is a key aspect of Pentoxifylline's anti-inflammatory profile.
Inhibition of NF-κβ and STAT3 Signal Transduction Pathways
Pentoxifylline demonstrates significant inhibitory effects on the nuclear factor-kappa B (NF-κβ) and Signal Transducer and Activator of Transcription 3 (STAT3) signal transduction pathways. The drug has been observed to decrease tumor necrosis factor-alpha (TNF-α)-stimulated phosphorylation of key signaling molecules, leading to a reduction in the degradation of I-κBα and subsequent nuclear translocation of p65/NF-κB. This down-regulation of NF-κβ activation is a crucial mechanism for its anti-inflammatory and anti-fractalkine effects.
In the context of cancer cells, the blockade of NF-κβ by Pentoxifylline has been shown to increase the sensitivity of tumor cells to chemotherapy. Furthermore, research in murine melanoma models has indicated that Pentoxifylline can inhibit the phosphorylation of STAT3 in the JAK/STAT pathway, which is associated with decreased angiogenesis and tumor metastasis.
Effects on Cellular Components and Function
The therapeutic utility of Pentoxifylline is also attributed to its direct effects on various cellular components and their functions. These hemorheological and cellular-level modifications contribute to improved microcirculation and tissue oxygenation.
Erythrocyte Deformability and ATP Levels
A hallmark of Pentoxifylline's action is its ability to enhance erythrocyte deformability. This improvement in the flexibility of red blood cells is crucial for their passage through narrow capillaries. The mechanism behind this is linked to an increase in intracellular adenosine triphosphate (ATP) levels. Studies have shown that Pentoxifylline can increase the ATP content of erythrocytes, particularly at lower concentrations. This increase in ATP is believed to be a primary factor in the improved deformability of red blood cells. Atomic force microscopy has revealed a decrease in the elastic modulus of red blood cells by 30%–40% following Pentoxifylline administration, which is attributed to the increased ATP production.
Table 1: Effect of Pentoxifylline on Erythrocyte Properties
| Parameter | Effect | Mechanism |
|---|---|---|
| Deformability | Increased | Increased intracellular ATP levels |
| Elastic Modulus | Decreased by 30-40% | Increased ATP production |
Reduction of Plasma Fibrinogen
Pentoxifylline has been reported to decrease the levels of plasma fibrinogen. This reduction in fibrinogen, a key protein involved in blood clotting, contributes to the drug's effect on lowering blood viscosity. mdpi.com In patients with arteritis, a decrease in plasma fibrinogen levels during Pentoxifylline therapy has been confirmed and correlated with clinical improvement. The proposed mechanism for this effect is indirect, possibly related to the drug's inhibition of TNF synthesis.
Inhibition of Neutrophil Activation and Degranulation
Pentoxifylline has a notable inhibitory effect on neutrophil activation and degranulation. It has been shown to almost completely prevent endotoxin-induced neutrophil degranulation. Specifically, it inhibits the up-modulation of CR3 (a complement receptor) and the degranulation of myeloperoxidase and lysozyme. This inhibitory action on neutrophils can diminish tissue damage in conditions like septic shock and adult respiratory distress syndrome.
Table 2: Pentoxifylline's Effect on Endotoxin-Induced Neutrophil Degranulation Markers
| Marker | Endotoxin Alone (peak ng/ml) | Endotoxin with Pentoxifylline (peak ng/ml) |
|---|---|---|
| Elastase-alpha 1-antitrypsin | 164 +/- 21 | 71 +/- 7 |
Decreased Endothelial Leukocyte Adhesion
Pentoxifylline has been demonstrated to reduce the adhesion of leukocytes to the endothelium. This action is significant in inflammatory conditions where leukocyte-endothelial adherence is a critical step. In studies involving interleukin-2-induced toxicity, Pentoxifylline inhibited the increase in leukocyte-endothelial adherence. This effect is thought to be mediated by the inhibition of inflammatory cytokines, which in turn reduces the expression of adhesion molecules on endothelial cells. By decreasing this adhesion, Pentoxifylline helps to mitigate the inflammatory response and improve microvascular blood flow.
Modulation of Platelet Aggregation and Thromboxane (B8750289) Synthesis
Pentoxifylline has been shown to inhibit platelet aggregation and the synthesis of thromboxane, a potent vasoconstrictor and promoter of platelet aggregation. drugbank.comnih.gov This antiplatelet effect is more pronounced in whole blood compared to platelet-rich plasma, suggesting that pentoxifylline's interaction with other blood components, such as erythrocytes, contributes to this action. nih.gov An inhibition of adenosine uptake by erythrocytes is thought to be a contributing factor to its anti-aggregatory effects. nih.gov
The primary mechanism for this effect is believed to be the inhibition of membrane-bound phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com Elevated cAMP levels, in turn, inhibit the synthesis of thromboxane A2's stable metabolite, thromboxane B2 (TxB2). nih.gov
Research in an equine in vitro model of endotoxemia demonstrated that pentoxifylline significantly inhibits the production of thromboxane B2 in a dose-dependent manner when introduced to the blood. nih.gov This inhibitory action on a key mediator of platelet activation underscores one of the compound's significant hemorheological properties.
Table 1: Effect of Pentoxifylline on Endotoxin-Induced Thromboxane B2 (TxB2) Production This table is interactive. You can sort and filter the data.
| Concentration of Pentoxifylline (µg/mL) | Timing of Addition Relative to Endotoxin | Outcome on TxB2 Production |
|---|---|---|
| 0.1 | 1 hr before, same time, or 1 hr after | Significant Inhibition |
| 1 | 1 hr before, same time, or 1 hr after | Significant Inhibition |
| 10 | 1 hr before, same time, or 1 hr after | Significant Inhibition |
| 100 | 1 hr before, same time, or 1 hr after | Significant Inhibition |
Data derived from an in vitro study on equine whole blood. nih.gov
Impact on Leukocyte Deformability and Chemotaxis
Pentoxifylline demonstrates a notable ability to modulate the function and physical properties of leukocytes. Its effects on leukocyte migration and deformability are concentration-dependent. In vitro studies have shown that at lower concentrations (e.g., 0.01 and 0.1 mg/mL), pentoxifylline can stimulate leukocyte migration. researchgate.net Conversely, at higher concentrations (0.1 to 1 mg/mL), it consistently suppresses leukocyte functions, including migration and microbicidal activity. researchgate.net
This modulation of leukocyte behavior is significant in the context of inflammatory responses where leukocyte chemotaxis—the directed movement of leukocytes to a site of inflammation—is a critical event. By interfering with leukocyte polarization and migration, pentoxifylline can attenuate the inflammatory cascade. mdpi.com The compound has been observed to inhibit the polarization of lymphocytes and neutrophils, their adherence to endothelium, and their subsequent transendothelial migration in a dose-dependent manner. mdpi.com
Furthermore, pentoxifylline enhances the deformability of leukocytes, a critical factor for their passage through narrow capillaries to reach tissues. Studies on polymorphonuclear leukocytes (PMNs) from human neonates, which typically exhibit less efficient chemotactic responses, found that pentoxifylline increased the fluidity of their cell membranes. frontiersin.org This suggests that the compound can induce changes in the cytoskeletal structure of leukocytes, thereby improving their ability to deform and respond to chemotactic signals. frontiersin.org
Table 2: Concentration-Dependent Effects of Pentoxifylline on Leukocyte Function This table is interactive. You can sort and filter the data.
| Pentoxifylline Concentration (mg/mL) | Effect on Leukocyte Migration | Effect on Microbicidal Activity |
|---|---|---|
| 0.01 | Stimulation | Stimulation |
| 0.1 | Stimulation | Suppression |
| 1 | Suppression | Suppression |
Data derived from in vitro studies on human leukocytes. researchgate.net
Potential for Intracellular Calcium Mobilization
Investigations into pentoxifylline's effect on intracellular calcium (Ca2+) signaling indicate a modulatory or down-regulatory role rather than a direct mobilization or increase of intracellular calcium. In studies involving human neuroblastoma cells, pentoxifylline was found to enhance the tumor necrosis factor-alpha (TNF-α)-induced down-regulation of acetylcholine-mediated intracellular calcium mobilization ([Ca2+]i). nih.gov This suggests that pentoxifylline's signaling pathway involves the attenuation of calcium influx. nih.gov
Inhibition of 5′-nucleotidase activity
Pentoxifylline has been identified as an inhibitor of 5′-nucleotidase, an enzyme also known as ecto-5'-nucleotidase or CD73. drugbank.comresearchgate.net This enzyme is anchored on the cell surface and plays a critical role in purinergic signaling by converting extracellular adenosine monophosphate (AMP) to adenosine. nih.gov The resulting adenosine can have various physiological effects, including immunosuppression within a tumor microenvironment. frontiersin.org
Research on glioma stem-like cells (GSCs) has demonstrated that treatment with pentoxifylline leads to lower protein expression levels of CD73. researchgate.net In these studies, GSC lines treated with pentoxifylline at concentrations between 250 µM and 5 mM showed reduced CD73 expression. researchgate.net This inhibitory action on a key enzyme involved in adenosine production highlights a potential mechanism for the anti-inflammatory and immunomodulatory effects of pentoxifylline. drugbank.comresearchgate.net The compound has been noted as a promising agent in cancer therapy, where inhibition of CD73 is a therapeutic goal. researchgate.net
Preclinical Research and Animal Model Investigations
Attenuation of Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of oxygen deprivation. Preclinical studies have explored Pentoxifylline's ability to mitigate this form of injury in several vital organs.
Animal models of acute myocardial ischemia have demonstrated the cardioprotective effects of Pentoxifylline (B538998). In a study involving cats, the occlusion of the left anterior descending coronary artery led to a significant elevation in the ST-segment of the ECG and a loss of key cardiac enzymes from the ischemic heart muscle. nih.govnih.gov Intravenous administration of Pentoxifylline after the occlusion significantly reduced the loss of these enzymes, prevented further ST-segment elevation, and restored the platelet count to control levels. nih.govnih.gov
Further research in rat models subjected to myocardial ischemia followed by reperfusion has reinforced these findings. ekb.eg Pre-treatment with Pentoxifylline was shown to protect the myocardium, as evidenced by improved histological structure of cardiac muscle cells, with minimal edema, hemorrhage, and fibrosis. ekb.eg Immunohistochemical analysis also revealed a marked reduction in cardiomyocyte necrosis and a weak expression of Tumor Necrosis Factor-alpha (TNF-α), indicating strong anti-apoptotic and anti-inflammatory effects. ekb.eg
Table 1: Effects of Pentoxifylline on Myocardial Ischemia Markers in Animal Models
| Parameter | Animal Model | Observation in Ischemia Group | Effect of Pentoxifylline Treatment | Reference |
| Creatine Phosphokinase (CK) & Cathepsin D | Cats | Significant loss from ischemic myocardium | Significantly reduced loss of enzymes | nih.govnih.gov |
| ECG ST-Segment | Cats | Significant elevation | Prevented further increase | nih.govnih.gov |
| Platelet Count | Cats | Reduction in right atrial blood | Restored to control level | nih.govnih.gov |
| Myocardial Histology | Rats | Significant tissue injury | Improvement of histological structure, minimal edema and hemorrhage | ekb.eg |
| TNF-α Expression | Rats | Strong expression | Weak expression | ekb.eg |
| Apoptosis (Caspase 3) | Rats | Strong expression | Marked reduction, indicating anti-apoptotic effect | ekb.eg |
The protective effects of Pentoxifylline have also been evaluated in models of intestinal ischemia-reperfusion injury. In studies using rats, temporary occlusion of the superior mesenteric artery resulted in significant mucosal damage. nih.govnih.gov Pre-treatment with Pentoxifylline was found to significantly attenuate this reperfusion injury. nih.govnih.gov The severity of tissue injury increased considerably after reperfusion of the ischemic intestine, and Pentoxifylline was effective in lessening this damage. nih.gov
Biochemical analyses showed that in the reperfusion group, levels of malondialdehyde (MDA), an indicator of free radical formation, and myeloperoxidase (MPO), an index of neutrophil sequestration, were significantly elevated. nih.gov Pentoxifylline treatment decreased MDA and MPO levels back to basal values. nih.gov Furthermore, immunohistochemical studies demonstrated that Pentoxifylline significantly decreased the number of apoptotic cells in the intestinal crypts following I/R injury, suggesting it protects intestinal epithelium cells from death and allows for tissue renewal. nih.gov
Table 2: Effects of Pentoxifylline on Intestinal Ischemia-Reperfusion Injury in Rats
| Parameter | Observation in Reperfusion Group | Effect of Pentoxifylline Treatment | Reference |
| Mucosal Injury Score | Significantly increased (3.6) | Significantly decreased (2.5) | nih.govnih.gov |
| Malondialdehyde (MDA) Level | Significantly increased | Decreased to basal values | nih.gov |
| Myeloperoxidase (MPO) Level | Significantly increased | Decreased to basal values | nih.gov |
| Apoptotic Cells (FAS ligand) | High expression (78.9 ± 17.3 cells) | Significantly decreased expression (16.7 ± 2.8 cells) | nih.gov |
The potential of Pentoxifylline to protect against renal I/R injury has been investigated in various animal models. In a study on rabbits, inducing renal ischemia by clamping the renal arteries for 60 minutes caused a marked reduction in the glomerular filtration rate (GFR) and an increase in serum creatinine (B1669602) levels. nih.gov Pretreatment with Pentoxifylline significantly attenuated these changes and ameliorated the impairment of renal tubular function. nih.gov The protective effect was associated with the inhibition of an increase in TNF-α mRNA expression in the post-ischemic kidney. nih.gov
Another study in rats investigated the effect of Pentoxifylline on apoptosis following renal I/R. The results showed that the expression of the anti-apoptotic gene BCL-2 was declined in the ischemia group, while cell death was increased. nih.gov In the group treated with Pentoxifylline, cell death changes were at a lower level compared to the control group, suggesting a role in controlling apoptosis resulting from ischemia-reperfusion. nih.gov However, not all studies have found a protective effect. One study in rats found that when administered after 45 minutes of renal artery clamping, Pentoxifylline did not exert any protective effect on mitochondrial respiratory metabolism, possibly because the mitochondria had already sustained irreversible damage. nih.gov
Table 3: Effects of Pentoxifylline on Renal Ischemia-Reperfusion Injury Markers
| Parameter | Animal Model | Observation in Ischemia/Reperfusion Group | Effect of Pentoxifylline Treatment | Reference |
| Glomerular Filtration Rate (GFR) | Rabbits | Marked reduction | Significantly attenuated reduction | nih.gov |
| Serum Creatinine | Rabbits | Increased levels | Significantly attenuated increase | nih.gov |
| TNF-α mRNA Expression | Rabbits | Increased after reperfusion | Inhibited the increase | nih.gov |
| Apoptosis (Cell Death) | Rats | Increased | Lower level of cell death changes | nih.gov |
| BCL-2 Gene Expression | Rats | Declined | Increased compared to ischemia group | nih.gov |
| Mitochondrial Respiration | Rats | No significant difference from control | No protective effect observed | nih.gov |
In the context of cerebral ischemia, preclinical studies have shown that Pentoxifylline can offer neuroprotective benefits. In a rat model of transient focal cerebral ischemia, pre-ischemic treatment with Pentoxifylline significantly reduced cortical and striatal infarct volumes compared to a saline-treated group. researchgate.net This finding suggests that Pentoxifylline may diminish the neurotoxicity induced by TNF-α during cerebral ischemia. researchgate.net
Another study in spontaneously hypertensive stroke-prone rats found that Pentoxifylline treatment dose-dependently prevents the occurrence of spontaneous brain damage. nih.gov The treatment prevented the accumulation of inflammatory cells and the activation of glia in brain tissues. nih.gov In a dog model of transient global cerebral ischemia, Pentoxifylline treatment was found to improve the recovery of cerebral electrical function, as measured by somatosensory evoked potentials, after 180 minutes of reperfusion. nih.gov Interestingly, this improvement occurred without a corresponding improvement in cerebral blood flow or global oxygen consumption, suggesting alternative mechanisms of action. nih.gov
Table 4: Effects of Pentoxifylline on Cerebral Ischemia in Animal Models
| Parameter | Animal Model | Observation in Ischemia/Control Group | Effect of Pentoxifylline Treatment | Reference |
| Cortical Infarct Volume | Rats | 208 ± 12 mm³ | Reduced to 129 ± 19 mm³ | researchgate.net |
| Striatal Infarct Volume | Rats | 58 ± 5 mm³ | Reduced to 40 ± 6 mm³ | researchgate.net |
| Somatosensory Evoked Potentials Recovery | Dogs | 28 ± 4% of baseline | Improved to 58 ± 4% of baseline (pretreatment) | nih.gov |
| Spontaneous Brain Abnormalities | Rats | Developed after 42 ± 3 days | Completely protected brain from abnormal development | nih.gov |
Protective Effects in Organ Injury Models
Beyond ischemia-reperfusion, Pentoxifylline's protective qualities have been examined in models of organ damage induced by other means, such as chemical toxicity.
Nephrotoxicity is a significant side effect of certain therapeutic drugs, including the chemotherapy agent Methotrexate. nih.govekb.eg In a study using male Wistar rats, a single injection of Methotrexate caused significant kidney damage, characterized by increased serum levels of Blood Urea Nitrogen (BUN) and creatinine (Cr), elevated tissue malondialdehyde (MDA), and decreased activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.goveuropeanreview.org
Treatment with Pentoxifylline was shown to attenuate this Methotrexate-induced renal injury. nih.goveuropeanreview.org The Pentoxifylline-treated group showed suppressed elevation of BUN and Cr levels, a significant reduction in renal tissue injury, and a lower percentage of apoptotic cells compared to the group that received only Methotrexate. nih.goveuropeanreview.org Furthermore, Pentoxifylline treatment prevented the oxidative damage by increasing the activities of GPx and SOD enzymes. europeanreview.org These results suggest that Pentoxifylline may be a promising agent against Methotrexate-induced renal damage and oxidative stress. europeanreview.org
Table 5: Protective Effects of Pentoxifylline on Methotrexate-Induced Nephrotoxicity in Rats
| Parameter | Control Group | Methotrexate (MTX) Group | MTX + Pentoxifylline Group | Reference |
| Serum BUN (mg/dl) | 22.1 ± 1.8 | 108.4 ± 11.2 | 51.7 ± 8.7 | nih.gov |
| Serum Creatinine (mg/dl) | 0.49 ± 0.11 | 2.14 ± 0.42 | 1.10 ± 0.23 | nih.gov |
| Renal Tissue MDA (nMol/ml) | 0.83 ± 0.38 | 2.46 ± 0.55 | 1.74 ± 0.44 | europeanreview.org |
| Renal Tissue GPx (U/mg protein) | 3.73 ± 0.41 | 1.86 ± 0.45 | 2.61 ± 0.47 | europeanreview.org |
| Renal Tissue SOD (U/mg protein) | 2.70 ± 0.26 | 1.28 ± 0.58 | 1.92 ± 0.26 | europeanreview.org |
| Renal Tissue Injury Index | 0.1 ± 0.2 | 3.8 ± 0.4 | 1.7 ± 0.5 | nih.gov |
| TUNEL-positive cells (%) | 1.1 ± 0.4 | 18.2 ± 3.1 | 7.3 ± 1.8 | nih.gov |
Gastroprotective Effects against Stress-Induced Damage
Pentoxifylline has demonstrated a protective role against gastric lesions induced by stress in animal models. In studies involving water immersion and restraint stress (WRS) in rats, the administration of Pentoxifylline significantly reduced the formation of gastric lesions. nih.govresearchgate.net This protective effect is associated with an improvement in gastric mucosal blood flow. nih.gov
The mechanism behind this gastroprotection appears to be multifactorial. Investigations have revealed that Pentoxifylline administration leads to a significant decrease in the plasma levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, a reduction in lipid peroxidation, as measured by products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), was observed in the gastric mucosa of rats treated with Pentoxifylline. nih.gov
Stress exposure was found to suppress the activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD), and decrease the concentration of reduced glutathione (GSH). nih.govresearchgate.net Treatment with Pentoxifylline reversed these effects, restoring the activity of these protective enzymes. nih.govresearchgate.net The beneficial effects on blood flow and enzyme activity were linked to the nitric oxide (NO) pathway. When a nitric oxide synthase (NOS) inhibitor, N-nitro-L-arginine (L-NNA), was used, the protective and hyperemic effects of Pentoxifylline were counteracted. These effects could be restored by the administration of L-arginine, a substrate for NOS, highlighting the role of the NO pathway in the gastroprotective action of Pentoxifylline. nih.govresearchgate.net Another study also concluded that Pentoxifylline prevents acute gastric mucosal damage from indomethacin by reducing the release of TNF-α and subsequent neutrophil margination. researchgate.net
Table 1: Effects of Pentoxifylline on Biochemical Markers in Stress-Induced Gastric Damage Models
| Biochemical Marker | Effect of Stress | Effect of Pentoxifylline Treatment | Reference |
|---|---|---|---|
| Gastric Lesion Area | Increased | Significantly Attenuated | nih.gov |
| Gastric Blood Flow (GBF) | Decreased | Increased | nih.gov |
| Plasma IL-1β | Increased | Significantly Decreased | nih.gov |
| Plasma TNF-α | Increased | Significantly Decreased | nih.gov |
| Lipid Peroxidation (MDA, 4-HNE) | Increased | Reduced | nih.gov |
| Superoxide Dismutase (SOD) Activity | Suppressed | Reversed/Increased | nih.gov |
| Glutathione (GSH) Concentration | Suppressed | Reversed/Increased | nih.gov |
Protection against Radiation-Induced Lung Damage
In preclinical rat models, Pentoxifylline has been investigated for its potential to mitigate lung injury caused by radiation. nih.gov In a study where rats received a single high dose of radiation to the left hemithorax, Pentoxifylline treatment was associated with a significant sparing of later-stage lung toxicity. nih.gov
Lung injury was assessed by measuring changes in the relative perfusion between the left and right lungs over a 40-week period. Following radiation, both treated and untreated groups showed a sharp initial decrease in the left:right lung perfusion ratio. However, in the group that did not receive Pentoxifylline, lung perfusion showed minimal recovery, plateauing at a mean ratio of 0.37. In contrast, the group receiving Pentoxifylline demonstrated a notable recovery in lung perfusion from week 14 through week 40, reaching a mean ratio of 0.47. nih.gov
As a marker for endothelial cell damage, angiotensin-converting enzyme (ACE) activity in the lung tissue was measured at the end of the 40-week study. The results of the ACE activity assay correlated closely with the lung perfusion data, further supporting the observation that Pentoxifylline treatment resulted in less severe late-stage lung tissue damage following irradiation. nih.gov The protective effect is believed to be mediated in part by reducing inflammatory reactions and oxidative stress. nih.gov
Table 2: Lung Perfusion Ratios in Rats Following Hemithoracic Irradiation
| Study Group | Perfusion Ratio Nadir (Week 4) | Perfusion Ratio Plateau (Weeks 14-40) | Reference |
|---|---|---|---|
| Irradiation Only | ~0.29 | 0.37 (0.36-0.39) | nih.gov |
| Irradiation with Pentoxifylline | ~0.29 | 0.47 (0.43-0.52) | nih.gov |
Liver Protection from Shock-Induced Injury
The efficacy of Pentoxifylline in protecting the liver from injury induced by shock, specifically warm ischemia and reperfusion, has been studied in porcine models. nih.gov Ischemia and reperfusion injury is a significant cause of damage in scenarios like liver transplantation and hemorrhagic shock. bohrium.com In untreated control animals, this induced injury led to significant liver damage, characterized by adverse histopathological changes and high plasma levels of aminotransferases. nih.gov
Intravenous administration of Pentoxifylline resulted in a significant amelioration of liver tissue damage. nih.gov This was accompanied by a marked reduction in the plasma levels of aspartate aminotransferase and a mild attenuation of alanine (B10760859) aminotransferase levels when compared to the untreated control group. nih.gov Studies in rat models of thioacetamide-induced acute liver injury have shown that Pentoxifylline's protective effects may be due to the inhibition of oxidative stress, reduction of pro-inflammatory cytokine expression, and suppression of NF-κB activation. nih.gov
Table 3: Effect of Intravenous Pentoxifylline on Liver Injury Markers in a Porcine Ischemia/Reperfusion Model
| Parameter | Untreated Control Group | Intravenous Pentoxifylline Group | Reference |
|---|---|---|---|
| Liver Histopathology | Significant Damage | Significant Amelioration | nih.gov |
| Aspartate Aminotransferase (AST) | High Plasma Levels | Marked Reduction | nih.gov |
| Alanine Aminotransferase (ALT) | High Plasma Levels | Mild Attenuation | nih.gov |
| Animal Survival | Decreased | All Survived | nih.gov |
Investigations in Specific Disease Models
Erectile Dysfunction
In a rat model of postprostatectomy erectile dysfunction resulting from cavernous nerve crush injury, Pentoxifylline treatment demonstrated significant improvements in erectile function. researchgate.net The recovery was assessed by measuring intracavernous pressure upon electrostimulation of the cavernous nerve. researchgate.net
The mechanisms underlying this improvement were multifaceted. Immunohistologic examination revealed that Pentoxifylline treatment prevented collagen deposition and the loss of smooth muscle cells in the corpus cavernosum. researchgate.net Furthermore, it enhanced nerve regeneration. The expression of neuronal nitric oxide synthase (nNOS) in the dorsal penile nerve was significantly higher in rats treated with Pentoxifylline compared to the vehicle-treated group. researchgate.net In the cavernous nerve itself, signs of Wallerian degeneration were ameliorated by the treatment. researchgate.net In vitro experiments using major pelvic ganglion cultures showed that the addition of Pentoxifylline to the medium resulted in a significant increase in neurite length, providing further evidence of its neuroregenerative potential. researchgate.net
Hearing Loss
The potential of Pentoxifylline to mitigate hearing loss has been explored in animal models of acoustic overstimulation and in vitro neuronal models. One proposed mechanism for noise-induced hearing loss involves vascular pathologies in the cochlea's microcirculation. nih.gov In a study using guinea pigs, treatment with Pentoxifylline was shown to maintain cochlear microcirculation during noise exposure, as assessed by the continuous movement of red blood cells through capillaries. nih.gov This preservation of blood flow was associated with an attenuation of noise-induced temporary threshold shifts. nih.gov
In a separate in-vitro study, the effects of Pentoxifylline were examined on spiral ganglion neurons from postnatal rats. nih.gov While Pentoxifylline alone did not significantly increase neuronal survival or neurite length, it also showed no detrimental effects on the neurons. Importantly, it did not interfere with the robust neurotrophic effects of brain-derived neurotrophic factor (BDNF) when the two were used in combination. nih.gov
Peripheral Arterial Disease Models
Pentoxifylline has been studied for its effects on circulatory parameters relevant to peripheral arterial disease (PAD). The primary symptom of PAD is intermittent claudication, which is muscle pain caused by insufficient blood flow during exercise. nih.gov Pentoxifylline acts by decreasing blood viscosity, improving the flexibility of erythrocytes, and thereby promoting microcirculatory flow and tissue oxygen concentration. nih.gov
In studies involving both healthy subjects and patients with occlusive arterial disease, Pentoxifylline was found to significantly enhance both resting and post-ischemic blood flow in the lower limbs. nih.gov This was accompanied by a simultaneous decrease in peripheral vascular resistance. The compound was also observed to cause delayed platelet aggregation and increased red blood cell deformability. nih.gov A notable finding was that Pentoxifylline administration led to a significant increase in the plasma concentration of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, suggesting this may be one of the mechanisms contributing to its effects. nih.gov
Sarcoidosis and Granuloma Formation
The primary mechanism investigated in preclinical models regarding sarcoidosis is the role of Pentoxyl in modulating the formation of granulomas. Sarcoidosis is characterized by the formation of non-caseating granulomas in various organs, a process heavily influenced by cytokines, particularly tumor necrosis factor-alpha (TNF-α). oaepublish.comnih.govmdpi.com Preclinical research has focused on the ability of this compound to inhibit TNF-α, which is pivotal in the formation and maintenance of these granulomatous structures. oaepublish.comnih.gov
In vitro studies using alveolar macrophages isolated from patients with sarcoidosis have demonstrated that this compound can inhibit the release of TNF-α. This inhibition is a key preclinical finding that supports its investigation for this condition. The rationale is that by reducing TNF-α, this compound can interfere with the signaling cascade that leads to the clustering of immune cells and the subsequent formation of granulomas. nih.gov Animal models of granuloma formation have further substantiated this, showing that interference with TNF-α activity can lead to a reduction in granulomatous inflammation.
| Model/System | Key Preclinical Finding | Implication for Sarcoidosis |
| In vitro Alveolar Macrophages | Inhibition of TNF-α release | Potential to reduce the primary driver of granuloma formation. |
| Animal Models of Granuloma | Reduction in granulomatous inflammation with TNF-α inhibition | Suggests a therapeutic mechanism for disrupting the pathological hallmark of sarcoidosis. |
Immunologic Reactions to Leprosy
Preclinical investigations into the role of this compound in leprosy have centered on its ability to modulate the inflammatory responses characteristic of leprosy reactions, specifically erythema nodosum leprosum (ENL). ENL is an acute inflammatory complication where TNF-α is a key mediator of the systemic inflammatory manifestations.
Research has shown that this compound can suppress the induction of TNF-α. In studies involving peripheral blood mononuclear cells (PBMC) from leprosy patients, a reduction in inducible TNF-α was observed following the administration of this compound. This effect was also noted at the transcriptional level, with a decrease in TNF-α mRNA in tissue lesions after treatment.
A study evaluating the in vivo and in vitro effects of this compound in patients with lepromatous leprosy experiencing ENL demonstrated a significant reduction in circulating TNF-α levels within 3 to 7 days of therapy. This finding directly correlates the immunomodulatory action of this compound with a key cytokine implicated in the pathology of ENL.
| Study Focus | Key Finding | Mechanism of Action |
| In vivo (ENL Patients) | Dramatic reduction of serum TNF-α levels | Inhibition of TNF-α production |
| In vitro (PBMC from patients) | Reduction of inducible TNF-α production upon stimulation with Mycobacterium leprae | Suppression of cytokine synthesis |
| Tissue Level (Leprosy Lesions) | Decreased TNF-α mRNA expression | Downregulation of gene transcription for TNF-α |
Antineoplastic Augmentation with Alkylating Agents
Preclinical studies have explored the potential of this compound to enhance the efficacy of certain antineoplastic agents, including those that function similarly to alkylating agents. While direct studies with traditional alkylating agents are limited in the available literature, research on its combination with cisplatin (B142131), a platinum-based compound that forms DNA adducts and cross-links, provides relevant insights.
In a study using human lung adenocarcinoma cell lines, this compound was shown to enhance the cytotoxicity of cisplatin. Isobologram analyses indicated an additive effect when this compound was combined with cisplatin. This suggests that this compound can augment the tumor-killing capabilities of DNA-damaging agents.
Further preclinical evaluation in a nude-mouse xenograft model using human lung cancer cells demonstrated that this compound could potentiate the antitumor effect of etoposide, another chemotherapeutic agent. nih.gov While not an alkylating agent, etoposide's mechanism involves DNA damage, further supporting the role of this compound in augmenting therapies that target DNA. The proposed mechanisms for this enhancement include alterations in the cell cycle, where this compound was found to decrease the accumulation of cells in the G2+M phase caused by cisplatin. nih.gov
| Cancer Model | Combined Agent | Preclinical Outcome | Potential Mechanism |
| Human Lung Adenocarcinoma Cell Lines (PC-9, PC-14) | Cisplatin | Additive enhancement of cytotoxicity | Alteration of cell cycle progression (decreased G2+M accumulation) nih.gov |
| Nude-mouse Xenograft (PC-14 cells) | Etoposide | Potentiation of in vivo antitumor effect | Not fully elucidated, but suggests synergistic or additive interactions nih.gov |
| Sarcoma L-1 Murine Cell Line | N/A (this compound alone and with sulindac) | Reduction in angiogenic activity and delayed tumor growth | Anti-angiogenic effects nih.gov |
Myocardial Injury Models
The cardioprotective effects of this compound have been investigated in various animal models of myocardial injury, particularly those involving ischemia and ischemia-reperfusion.
In a cat model of acute myocardial ischemia, intravenous infusion of this compound significantly reduced the loss of enzymes, such as creatine phosphokinase (CK) and cathepsin D, from the ischemic myocardium. nih.gov This indicates a preservation of myocardial cell integrity. The study also observed that this compound restored the free platelet count in the blood, which was reduced by the ischemic event. nih.gov
A study on a rat model of ischemia-reperfusion injury provided further evidence of cardioprotection. Pretreatment with this compound was found to protect the myocardium, as demonstrated by an improvement in the histological structure of cardiac myocytes, with minimal edema, hemorrhage, and fibrosis. nih.gov Immunohistochemical analysis in this model showed a weak expression of TNF-α, suggesting a strong anti-inflammatory effect, and a marked reduction in cardiomyocyte necrosis, indicating a potent anti-apoptotic effect. nih.gov
| Animal Model | Type of Injury | Key Findings |
| Cat | Acute Myocardial Ischemia (LAD occlusion) | - Reduced loss of creatine phosphokinase (CK) and cathepsin D from ischemic myocardium nih.gov- Restored free platelet count nih.gov- Reduced ST-segment elevation in ECG |
| Rat | Ischemia-Reperfusion (LAD occlusion and reperfusion) | - Improved histological structure of cardiac myocytes nih.gov- Minimal edema, hemorrhage, and fibrosis nih.gov- Weak expression of TNF-α (anti-inflammatory effect) nih.gov- Marked reduction in cardiomyocyte necrosis (anti-apoptotic effect) nih.gov |
Clinical Research and Therapeutic Applications
Established Indications and Efficacy Studies
Pentoxifylline (B538998) is recognized for its efficacy in treating intermittent claudication, a common symptom of chronic occlusive arterial disease. drugbank.com Its therapeutic effect is attributed to its ability to improve blood flow by increasing red blood cell flexibility and decreasing blood viscosity. nih.gov
Table 1: Summary of Key Clinical Trial Findings for Pentoxifylline in Intermittent Claudication
| Trial Design | Number of Patients | Key Finding | Citation |
|---|---|---|---|
| Multicenter, Double-Blind, Placebo-Controlled | 128 | Significant increase in initial and absolute claudication distances compared to placebo. | nih.gov |
| Double-Blind, Placebo-Controlled Crossover | 24 | 60% increase in pain-free walking distance with pentoxifylline. | nih.gov |
| Systematic Review | 2110 (in 14 studies) | Possible improvement in total walking distance, but evidence is of low certainty. | cochrane.org |
Off-Label and Investigational Uses
Beyond its established indication, pentoxifylline has been investigated for several other conditions, leveraging its anti-inflammatory and circulatory-enhancing properties. drugbank.comresearchgate.net
Clinical evidence suggests that pentoxifylline can be an effective treatment for venous leg ulcers, both as a standalone therapy and as an adjunct to compression therapy. nih.gov A systematic review of twelve trials with 864 participants concluded that pentoxifylline is more effective than placebo in achieving complete ulcer healing or significant improvement. nih.gov When used with compression therapy, pentoxifylline significantly increases the chances of healing. nih.govresearchgate.net The therapeutic benefit is thought to stem from its ability to improve microcirculatory blood flow and oxygenation of ischemic tissues. lermagazine.com A multicenter randomized controlled trial is currently underway in China to further evaluate its efficacy and safety in this population. nih.gov
The use of pentoxifylline in severe alcoholic hepatitis has yielded mixed results. Some randomized clinical trials initially suggested that it could reduce renal impairment and improve short-term survival. nih.gov One randomized controlled trial comparing pentoxifylline to prednisolone (B192156) in 68 patients found a lower mortality rate at 3 months in the pentoxifylline group (14.71%) compared to the prednisolone group (35.29%). elsevier.es This study also noted that no patients in the pentoxifylline group developed hepatorenal syndrome, compared to six in the prednisolone group. elsevier.es
However, more recent and larger analyses have questioned these benefits. A systematic review of ten trials involving 884 participants showed a reduced incidence of fatal hepatorenal syndrome with pentoxifylline compared to placebo, but no significant survival benefit at one month. nih.gov A large retrospective multicenter study with 525 patients concluded that pentoxifylline offers no mortality benefit in patients with severe alcohol-associated hepatitis and concurrent acute kidney injury. news-medical.netreachmd.com
Table 2: Comparative Efficacy of Pentoxifylline in Severe Alcoholic Hepatitis
| Study Type | Number of Patients | Comparator | Primary Outcome | Result | Citation |
|---|---|---|---|---|---|
| Randomized Controlled Trial | 68 | Prednisolone | 3-month mortality | 14.71% with Pentoxifylline vs. 35.29% with Prednisolone | elsevier.es |
| Systematic Review | 884 | Placebo/Corticosteroid | 1-month survival | No significant survival benefit | nih.gov |
| Retrospective Cohort Study | 525 | Control | 90-day survival | No significant improvement in survival | news-medical.net |
Osteoradionecrosis (ORN), a complication of radiation therapy, has been managed with pentoxifylline, often in combination with tocopherol (Vitamin E). researchgate.netnih.gov This combination therapy is based on the theory that ORN is a radiation-induced fibro-atrophic process. nih.gov Pentoxifylline is thought to act as an anti-tumor necrosis factor-alpha (TNF-α) agent, increase vasodilation, and reduce fibroblast proliferation. nih.govwikipedia.org
A retrospective analysis of 13 patients treated with pentoxifylline and tocopherol showed improvement and resolution of ORN in 11 patients. doi.org A systematic review concluded that this combination therapy achieved complete disease control in a significant number of patients across various studies. nih.gov Clinical trials have reported that a regimen of pentoxifylline and tocopherol can lead to optimal bone and mucosal healing. researchgate.net For more severe cases, the addition of clodronate to the regimen has also been explored. doi.org
Pentoxifylline is being investigated as a repurposed drug for diabetic kidney disease (DKD) due to its anti-inflammatory and anti-proteinuric effects. nih.govoup.com It has been shown to slow the decline of the estimated glomerular filtration rate (eGFR) and reduce urinary albumin excretion. nih.govmedscape.com
The PREDIAN trial, a two-year randomized controlled study with 169 patients with type 2 diabetes and chronic kidney disease, found that pentoxifylline added to standard renin-angiotensin-aldosterone system (RAAS) blockade reduced the rate of renal disease progression. nih.gov Patients receiving pentoxifylline had a slower decline in eGFR (-2.1 mL/min/1.73 m²) compared to the placebo group (-6.5 mL/min/1.73 m²) at 24 months. medscape.com A large-scale, multicenter VA Cooperative Study is currently in progress to definitively determine if pentoxifylline can reduce the time to end-stage renal disease or death in patients with DKD. nih.govclinicaltrials.gov
Peyronie's Disease
Peyronie's disease is characterized by the formation of fibrous plaques in the tunica albuginea of the penis, leading to pain, curvature, and erectile dysfunction. pagepressjournals.org Pentoxyl has been investigated as a non-surgical treatment option due to its anti-inflammatory and antifibrotic properties. pagepressjournals.organdromedi.com
A randomized, double-blind, placebo-controlled study involving 228 men with early chronic Peyronie's disease evaluated the efficacy of oral this compound. andromedi.comnih.gov The results demonstrated a significant improvement in erectile function, penile curvature, and plaque volume in the group receiving this compound compared to the placebo group. andromedi.comnih.gov Specifically, 37% of men treated with this compound showed a notable improvement in plaque volume and curvature, in contrast to only 5% in the placebo group. andromedi.com Another study reported that 91% of men with penile calcifications who were treated with this compound for one year experienced an improvement in calcifications and disease symptoms. andromedi.comnih.gov
Multimodal therapy involving this compound has also shown promise. A study combining oral and injectable this compound with other antioxidants and topical diclofenac (B195802) in patients with early-stage Peyronie's disease reported statistically significant reductions in plaque volume and penile curvature, along with improved erectile function. tandfonline.com The therapeutic effects of this compound are thought to stem from its ability to reduce inflammation and fibrosis. andromedi.com
Table 1: Clinical Research Findings for this compound in Peyronie's Disease
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Randomized, double-blind, placebo-controlled | 228 | 36.9% of patients receiving this compound reported a positive response vs. 4.5% in the placebo group; significant improvements in penile curvature and plaque volume. | nih.gov |
| Observational | 71 | 91.9% of men treated with this compound showed improvement or stabilization in calcium burden compared to 44.4% of those not treated. | nih.gov |
| Case-control | 307 | Multimodal treatment with this compound led to a significant reduction in plaque volume and curvature, and improved erectile function. | tandfonline.com |
COVID-19-Induced Pulmonary Complications and Cytokine Storm Syndrome
The severe inflammatory response and hypercoagulability associated with severe COVID-19 cases have led researchers to investigate this compound as a potential adjuvant therapy. nih.govresearchgate.net Its anti-inflammatory, immunomodulatory, antithrombotic, and potential antiviral properties have been a key focus. nih.govnih.gov The "cytokine storm," a major contributor to lung tissue damage in severe SARS-CoV-2 infections, is characterized by the overproduction of inflammatory cytokines such as IL-6 and TNF-α. nih.gov
This compound has been shown to inhibit the production of TNF-α and may help in countering the COVID-19-mediated cytokine storm. nih.goveurekaselect.com It is believed to exert its anti-inflammatory effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of phosphodiesterase. nih.govmdpi.com Clinical studies have suggested that this compound may reduce lung fibrosis and prevent thromboembolic events in patients with COVID-19. nih.gov
Table 2: Clinical Research Findings for this compound in COVID-19
| Study Focus | Proposed Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Adjuvant therapy for severe COVID-19 | Anti-inflammatory, immunomodulatory, antithrombotic | May counter the cytokine storm and reduce lung fibrosis. | nih.gov |
| Cytokine storm syndrome | Inhibition of TNF-α production | Significant improvement in inflammatory biomarkers (CRP, IL-6). | researchgate.net |
Chronic Venous Disease
Chronic venous disease, particularly the formation of venous leg ulcers, is another area where this compound has been studied as an adjunctive therapy to standard compression treatment. hmpgloballearningnetwork.comlermagazine.comnursingcenter.com The rationale for its use lies in its ability to improve microcirculatory blood flow and oxygenation of ischemic tissues. lermagazine.com this compound is known to increase the filterability of red and white blood cells, and decrease blood viscosity, platelet aggregation, and fibrinogen levels. lermagazine.com
Several studies suggest that this compound can be effective in increasing the healing rate of chronic venous ulcers when used in conjunction with compression therapy. hmpgloballearningnetwork.com A randomized, placebo-controlled trial demonstrated that patients treated with this compound and compression therapy had a significantly higher healing rate (67%) compared to those who received a placebo with compression (30.7%). hmpgloballearningnetwork.com Another study found that this compound was well-tolerated and that patients healed faster with a higher dose. hmpgloballearningnetwork.com The fibrinolytic effect of this compound may contribute to its efficacy by affecting the pericapillary fibrin (B1330869) cuff, which can act as a barrier to oxygen and nutrient supply. hmpgloballearningnetwork.com
Table 3: Clinical Research Findings for this compound in Chronic Venous Disease
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Randomized, placebo-controlled | 172 | 67% of patients treated with this compound and compression showed healing, versus 30.7% with placebo and compression. | hmpgloballearningnetwork.com |
| Double-blind, placebo-controlled | 12 | 4 out of 6 patients treated with this compound had complete ulcer healing, compared to 1 out of 6 in the control group. | tandfonline.com |
Male Infertility and Sperm Quality/Motility
This compound has been investigated for its potential to improve male infertility, particularly in cases of asthenozoospermia (reduced sperm motility). mdpi.comnih.govauctoresonline.org By inhibiting phosphodiesterase, this compound increases intracellular cAMP levels, a key factor in regulating sperm motility through the phosphorylation of proteins involved in flagellar movement. mdpi.com
Both in vitro and in vivo studies have demonstrated the positive effects of this compound on sperm motility. nih.gov In vitro studies have shown that this compound can increase the motility of ejaculated spermatozoa from both normal and asthenozoospermic samples. nih.gov Clinical trials where patients with asthenozoospermia were treated with oral this compound for several months showed a significant increase in sperm motility. nih.gov It has also been found to enhance sperm quality, reduce oxidative stress in semen, and decrease sperm DNA damage. mdpi.com Research suggests that this compound is a useful agent for improving the fertilization rate in male infertility and can be beneficial in assisted reproductive technologies such as IVF and ICSI. auctoresonline.orgindiaivf.innih.gov
Table 4: Clinical Research Findings for this compound in Male Infertility
| Study Type | Focus | Key Findings | Reference |
|---|---|---|---|
| In vitro and in vivo | Sperm motility in asthenozoospermia | Increased motility of ejaculated spermatozoa both in vitro and after oral therapy. | nih.gov |
| In vitro | Sperm quality and DNA damage | Significantly enhanced total sperm motility and reduced oxidative stress and sperm DNA damage. | mdpi.com |
| Clinical Trial | Idiopathic oligo-asthenozoospermia | Marked increase in sperm count and motility after six months of treatment. | auctoresonline.org |
Distal Diabetic Neuropathy
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, and there is evidence that microvascular changes leading to ischemia may play a role in its pathogenesis. nih.gov this compound has been explored as a potential treatment due to its ability to improve circulation. nih.gov
However, the results of clinical trials have been mixed. A double-blind, placebo-controlled study involving adult type II diabetics found no significant difference in pain relief between the this compound-treated group and the placebo group after six months. nih.gov In contrast, another randomized, double-blinded, placebo-controlled trial showed that this compound could be effective in reducing the symptoms of distal diabetic neuropathy. nih.govresearchgate.net In this study, the group receiving this compound and Vitamin B1 showed a significant improvement in peripheral neuropathy symptoms compared to the group receiving a placebo and Vitamin B1. nih.gov
Table 5: Clinical Research Findings for this compound in Distal Diabetic Neuropathy
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Double-blind, placebo-controlled | 40 | No significant difference in pain between the this compound and placebo groups. | nih.gov |
| Randomized, double-blinded, placebo-controlled | 60 | Significant improvement in the symptoms of peripheral neuropathy in the this compound group compared to the placebo group. | nih.govresearchgate.net |
Recurrent Aphthous Stomatitis (RAS)
Recurrent aphthous stomatitis, or canker sores, is a common oral condition for which this compound has been investigated as a treatment option. medscape.org A systematic review of studies on the efficacy of this compound for RAS found that it generally led to a decrease in pain level and an improvement in ulcer size and number. researchgate.nettums.ac.ir this compound was also found to shorten the healing time of these mouth ulcers. researchgate.net
However, a randomized, double-blind, controlled trial reported that while patients taking this compound had less pain and smaller, fewer ulcers compared to baseline, the between-group differences with the placebo group were small and mostly not statistically significant, except for median ulcer size. medscape.org An open trial with 22 patients with minor RAS found that 50% had no relapses during treatment, and 27% showed improvement. medicaljournals.se While some studies suggest a benefit, others conclude that the benefit is limited and that this compound cannot be recommended as a first-line treatment for RAS. medscape.orgnih.gov
Table 6: Clinical Research Findings for this compound in Recurrent Aphthous Stomatitis
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Systematic Review | 107 (from 6 studies) | Decreased pain, improved ulcer size and number, and shortened healing time. | researchgate.nettums.ac.ir |
| Randomized, double-blind, controlled | Not specified | Patients taking this compound reported less pain and smaller, fewer ulcers, but differences with placebo were not statistically significant for most outcomes. | medscape.org |
| Open trial | 22 | 50% of patients had no relapses of aphthous ulcers during the 6-month treatment period. | medicaljournals.se |
Cerebrovascular Disease and Cognitive Function
This compound's hemorheologic properties have led to its investigation in the context of cerebrovascular disease and its impact on cognitive function, particularly in vascular dementia. nih.govjwatch.org It is thought to improve cerebral blood flow, which could be beneficial in conditions where blood flow to the brain is compromised. alzdiscovery.orgresearchgate.netcenterwatch.com
A randomized, double-blind, placebo-controlled trial in patients with multi-infarct dementia found that while the slowing of deterioration for the total group did not reach statistical significance, subgroups with neuroradiological or clinical evidence of stroke showed significantly less deterioration on the Alzheimer's Disease Assessment Scale (ADAS) when treated with this compound. nih.govjwatch.org Studies have shown that this compound can enhance cerebral blood flow, with the greatest increases observed in hypoxemic regions of the brain. alzdiscovery.orgresearchgate.net It is hypothesized that this compound may offer benefits in ameliorating the vascular dysfunction that contributes to the pathogenesis of conditions like Alzheimer's disease, although direct evidence in this specific disease is lacking. alzdiscovery.org
Table 7: Clinical Research Findings for this compound in Cerebrovascular Disease and Cognitive Function
| Study Type | Number of Participants | Key Findings | Reference |
|---|---|---|---|
| Randomized, double-blind, placebo-controlled | 64 | Slower cognitive deterioration in subgroups of patients with evidence of stroke. | nih.govjwatch.org |
| Clinical Study | 10 | Increased cerebral blood flow in patients with cerebrovascular disease. | researchgate.net |
Congestive Heart Failure
Research into this compound for congestive heart failure (HF) has focused on its anti-inflammatory and hemorheological properties. A meta-analysis of six randomized controlled trials involving 221 patients with a left ventricular ejection fraction (LVEF) of ≤40% was conducted. uky.edu While individual studies did not show a significant reduction in mortality, the pooled data revealed a nearly fourfold decrease in all-cause mortality in the group receiving this compound compared to placebo (5.4% vs. 18.3%). uky.eduplos.org
A systematic review encompassing four studies with 144 participants suggested that this compound may have a beneficial effect on New York Heart Association (NYHA) functional class and LVEF. researchgate.netnih.gov This benefit was observed in patients with heart failure of varying etiologies, including idiopathic dilated cardiomyopathy and ischemic cardiomyopathy. researchgate.net Three of the four reviewed studies indicated that this compound was associated with significant improvements in symptoms and cardiac function. researchgate.net However, the reviewers noted that the trials were too small to provide conclusive evidence, particularly regarding mortality, where only a non-statistically significant trend towards reduction was observed. researchgate.netnih.gov
Vascular Disorder of Inner Ear
The efficacy of this compound in treating vascular inner ear disease (VIED) has been assessed in controlled, randomized trials. One such study involving 40 patients with conditions including unilateral hearing loss, vertigo, dizziness, and tinnitus demonstrated significant improvements with this compound treatment over a four-week period. nih.gov The primary outcomes measured were clinical symptoms and cochlear blood flow. nih.gov
The results indicated a statistically significant increase in cochlear blood flow in the this compound group compared to the placebo group (287.5% increase vs. 168% increase, respectively). nih.govresearchgate.net Furthermore, patients receiving this compound experienced a greater decrease in symptom scores (a 44.1% larger decrease) compared to the placebo group. nih.govresearchgate.net These findings suggest that this compound is effective in improving both blood flow and clinical symptoms associated with VIED. nih.govresearchgate.net Studies have investigated its use for various inner ear conditions presenting with vertigo, hearing loss, and tinnitus. researchgate.net
Non-alcoholic Steatohepatitis (NASH)
This compound has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD). A randomized, placebo-controlled trial with 55 adults who had biopsy-confirmed NASH evaluated the effects of this compound over one year. nih.gov The primary endpoint was an improvement in histological features, measured by a decrease of at least 2 points in the NAFLD activity score (NAS). nih.gov
The intention-to-treat analysis showed that 38.5% of patients in the this compound group achieved this endpoint, compared to 13.8% in the placebo group. nih.gov The mean change in the NAS from baseline was significantly greater in the this compound group (-1.6) than in the placebo group (-0.1). nih.gov Specifically, this compound significantly improved scores for steatosis and lobular inflammation. nih.gov Another trial with 30 NASH patients also found that this compound improved steatosis and cellular ballooning compared to baseline. nih.gov
A meta-analysis that included five randomized trials with a total of 147 patients further supports these findings. nih.gov The analysis concluded that this compound therapy reduced the NAFLD activity score and improved lobular inflammation. nih.gov It also led to significant decreases in alanine (B10760859) aminotransferase and aspartate transaminase levels compared to placebo. nih.gov
Bone Marrow Transplantation (BMT) Regimen-Related Toxicity
The role of this compound in mitigating regimen-related toxicity (RRT) following bone marrow transplantation (BMT) has been explored in several clinical trials, with conflicting results. The rationale for its use is based on the theory that elevated levels of tumor necrosis factor-alpha (TNF-alpha) correlate with transplant-related complications. nih.gov
One prospective, randomized trial involving 140 patients undergoing allogeneic or autologous BMT failed to demonstrate a prophylactic effect of this compound. nih.gov There were no significant differences observed between the this compound and control groups in terms of mucositis, renal insufficiency, hepatic toxicity, or graft-versus-host disease (GVHD). nih.gov Similarly, a historical controlled study with 49 BMT patients found no significant difference in the incidence or severity of renal or hepatic dysfunction, mucositis, GVHD, or day 100 mortality. nih.gov
Conversely, another randomized controlled trial in patients receiving allogeneic marrow transplants reported that this compound was poorly tolerated and offered no benefit in reducing transplant-related morbidity or mortality. ashpublications.org That study found that patients receiving this compound were significantly more likely to develop major elevations in serum creatinine (B1669602) levels. ashpublications.org
Clinical Trial Methodologies and Outcomes
Randomized Controlled Trials
Randomized controlled trials (RCTs) have been the primary methodology for evaluating the efficacy of this compound across various conditions. These studies typically employ a double-blind, placebo-controlled design to minimize bias.
For instance, in a trial on NASH, 55 patients with biopsy-confirmed disease were randomized to receive either this compound or a placebo for one year. nih.gov The primary outcome was clearly defined as a specific histological improvement (a ≥2-point decrease in the NAS), and both intention-to-treat and per-protocol analyses were conducted. nih.gov In the field of radiation-induced fibrosis, a double-blind, placebo-controlled RCT assigned 24 women into four balanced treatment groups: combined this compound and tocopherol, this compound plus placebo, placebo plus tocopherol, and a double-placebo group. researchgate.netnih.gov The main endpoint was the measurable regression of the fibrotic surface area after six months. researchgate.netnih.gov
The methodology for a trial on vascular inner ear disease involved randomizing 40 patients to receive either this compound or a placebo for four weeks. nih.gov Outcomes were assessed using both objective measures (cochlear flow) and subjective symptom scores analyzed with an analogue scale line. nih.gov These examples highlight the use of specific, measurable endpoints and control groups to rigorously assess the therapeutic effects of this compound.
Summary of this compound Randomized Controlled Trial Methodologies
| Therapeutic Area | Study Design | Patient Population | Control Group | Primary Endpoint(s) | Duration | Source |
|---|---|---|---|---|---|---|
| Non-alcoholic Steatohepatitis (NASH) | Randomized, Placebo-Controlled | 55 adults with biopsy-confirmed NASH | Placebo | ≥ 2-point decrease in NAFLD Activity Score (NAS) | 1 year | nih.gov |
| Vascular Disorder of Inner Ear | Randomized, Controlled | 40 patients with VIED symptoms | Placebo | Cochlear blood flow; Symptom score reduction | 4 weeks | nih.gov |
| BMT Regimen-Related Toxicity | Prospective, Randomized | 140 patients undergoing allogeneic or autologous BMT | Control (no PTX) | Incidence of toxicities (mucositis, renal/hepatic dysfunction) | Not specified | nih.gov |
| Radiation-Induced Fibrosis | Double-Blind, Placebo-Controlled | 24 women with RIF post-breast cancer irradiation | Placebo-Placebo | Relative regression of measurable RIF surface | 6 months | nih.gov |
Meta-analyses and Systematic Reviews
Meta-analyses and systematic reviews have been crucial in synthesizing the evidence from multiple smaller RCTs on this compound, providing a broader understanding of its potential therapeutic role.
Overview of this compound Meta-Analyses and Systematic Reviews
| Therapeutic Area | Type of Review | Number of Studies Included | Total Patients | Key Findings | Source |
|---|---|---|---|---|---|
| Congestive Heart Failure | Meta-analysis | 6 RCTs | 221 | Nearly fourfold reduction in all-cause mortality with this compound. | uky.edu |
| Congestive Heart Failure | Systematic Review | 4 RCTs | 144 | May improve NYHA class and LVEF, but evidence is not conclusive. | researchgate.netnih.gov |
| Non-alcoholic Steatohepatitis (NASH) | Meta-analysis | 5 RCTs | 147 | Reduced NAFLD activity score, improved lobular inflammation, and decreased ALT/AST. | nih.gov |
| Inflammatory Markers | Meta-analysis | 15 studies | Not specified | Significantly reduced plasma concentrations of TNF-α and CRP. | nih.gov |
Observational Studies and Retrospective Analyses
Observational studies and retrospective analyses have provided real-world insights into the clinical utility of pentoxifylline in various conditions, most notably in the management of osteoradionecrosis (ORN). These studies, while not carrying the same level of evidence as randomized controlled trials, offer valuable information on treatment outcomes in clinical practice.
A retrospective analysis of 25 patients diagnosed with ORN of the jaws investigated the efficacy of pentoxifylline in combination with tocopherol (vitamin E). ucl.ac.uk The findings revealed that 76% (19 out of 25) of patients achieved complete mucosal healing. ucl.ac.uk Within this group, 47.3% (9 out of 19) healed without the need for surgical sequestrectomy. ucl.ac.uk The study also noted that patients with earlier stage disease (Stage I) and those who received the treatment for at least three months showed favorable outcomes. ucl.ac.uk
Another retrospective case series focused on five patients with temporal bone osteoradionecrosis (TBORN) treated with pentoxifylline and tocopherol. nih.gov In this cohort, 80% (four out of five) of the patients showed a decrease in exposed ear canal bone, and 60% (three out of five) experienced stable or improved otologic symptoms. nih.gov The average duration for the first signs of improvement in the exposed bone was approximately 193 days. nih.gov
Further supporting these findings, a retrospective analysis of 13 patients with ORN of the head and neck treated with pentoxifylline and tocopherol reported that 11 of the 13 patients (approximately 84.6%) showed improvement and resolution of their condition. doi.orgnih.gov The average treatment time to observe these improvements was 13.5 months. doi.org
A broader retrospective analysis was conducted on 322 patients who had received pentoxifylline for various indications to evaluate its rational use in a hospital setting. nih.govdovepress.com This study highlighted that while pentoxifylline demonstrated cost-effectiveness, the rate of rational prescription according to established guidelines was low at 38.51%. nih.govdovepress.com The primary areas of irrational use were related to indications, dosage, and contraindications. nih.govdovepress.com
These observational and retrospective studies collectively suggest a therapeutic role for pentoxifylline, particularly in the challenging-to-treat condition of osteoradionecrosis. However, the variability in treatment protocols and patient populations underscores the need for more standardized research to confirm these findings.
Pharmacokinetic and Pharmacodynamic Correlations in Clinical Settings
The clinical efficacy of pentoxifylline is closely linked to its pharmacokinetic and pharmacodynamic properties, particularly its influence on inflammatory and hemorheological parameters.
Pentoxifylline's anti-inflammatory effects are a key aspect of its mechanism of action and have been correlated with clinical responses in various patient populations. The compound is known to inhibit the production of pro-inflammatory cytokines, which are central to the inflammatory cascade in many diseases.
Clinical studies have consistently demonstrated that pentoxifylline administration leads to a significant reduction in key inflammatory markers. A meta-analysis of randomized controlled trials revealed that pentoxifylline treatment significantly reduces circulating concentrations of tumor necrosis factor-alpha (TNF-α) and C-reactive protein (CRP). In one study involving patients with acute coronary syndromes, pentoxifylline treatment significantly lowered the levels of CRP and TNF-alpha after six months compared to a placebo. Another trial with hemodialysis patients showed that pentoxifylline significantly decreased serum concentrations of TNF-α, interleukin-6 (IL-6), and CRP.
The table below summarizes the findings from a study on hemodialysis patients, illustrating the changes in inflammatory markers following pentoxifylline treatment compared to a placebo.
| Marker | Pentoxifylline Group (Baseline) | Pentoxifylline Group (Final) | Placebo Group (Baseline) | Placebo Group (Final) | P-value |
| TNF-α (pg/mL) | 0.4 (0–2) | 0 (0–0) | 0 (0–0) | 1.2 (0–4) | < 0.05 |
| IL-6 (pg/mL) | 9.4 (5–14) | 2.9 (2–5) | 8.0 (5–11) | 8.7 (4–11) | < 0.05 |
| CRP (mg/L) | 7.1 (3–20) | 2.6 (1–8) | 4.5 (2–9) | 3.8 (3–23) | < 0.05 |
Data presented as median (range).
This reduction in inflammatory markers is believed to contribute to the clinical benefits observed with pentoxifylline, such as improved outcomes in conditions characterized by chronic inflammation.
Pentoxifylline's primary and most well-established therapeutic action is its ability to improve the rheological properties of blood. nih.gov This is achieved through several mechanisms that collectively enhance microcirculatory blood flow and tissue oxygenation.
One of the principal hemorheological effects of pentoxifylline is the improvement of erythrocyte (red blood cell) deformability. By increasing the flexibility of red blood cells, pentoxifylline facilitates their passage through narrow capillaries. It also acts to decrease erythrocyte aggregation, further reducing blood viscosity.
Clinical studies have investigated the impact of pentoxifylline on various hemorheological parameters. For instance, in patients with cerebrovascular disease, treatment with pentoxifylline resulted in a marked improvement in erythrocyte deformability. While plasma viscosity and erythrocyte aggregation did not show significant changes in one study of acute stroke patients, another study on patients with lacunar infarcts demonstrated significant improvements in these pathologically altered variables over a three-month treatment period.
Pentoxifylline has also been shown to decrease whole blood viscosity. In a study of critically ill patients receiving packed red-blood cell transfusions, those who received pentoxifylline had a significantly smaller increase in whole blood viscosity compared to the placebo group at various shear rates.
The following table illustrates the effect of pentoxifylline on whole blood viscosity in this patient population.
| Shear Rate | Pentoxifylline Group (% increase) | Placebo Group (% increase) |
| 10 s⁻¹ | 26 ± 15 | 49 ± 14 |
| 50 s⁻¹ | 23 ± 11 | 39 ± 12 |
| 100 s⁻¹ | 22 ± 11 | 35 ± 12 |
Data are presented as mean ± standard deviation.
These alterations in hemorheological parameters are directly linked to the clinical improvements observed in patients with peripheral arterial disease and other circulatory disorders, where impaired blood flow is a key pathological feature. nih.gov
Advanced Research Methodologies and Future Directions
Genomic and Proteomic Studies on Pentoxifylline's Effects
Genomic and proteomic approaches have been instrumental in understanding how Pentoxifylline (B538998) modulates cellular functions at the genetic and protein levels. Research has shown that Pentoxifylline can influence the expression of genes and proteins involved in inflammation and cell death.
One of the key findings is Pentoxifylline's ability to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin 1β (IL-1β). researchgate.net Studies in rat models of chemotherapy-induced neuropathic pain demonstrated that paclitaxel (B517696) increased the levels of TNF-α and IL-1β in the lumbar dorsal root ganglia, and Pentoxifylline administration effectively decreased these paclitaxel-induced levels. researchgate.net This anti-inflammatory effect is a significant aspect of its therapeutic action. nih.gov
Furthermore, Pentoxifylline has been observed to influence apoptotic pathways. In a study on renal ischemia-reperfusion injury in rats, it was noted that Pentoxifylline's inhibitory effect on TNF-α may play a role in reducing cell death. nih.gov The study also investigated the drug's effect on the expression of the BCL-2 gene, a key regulator of apoptosis. nih.gov TNF-α can trigger cell death pathways, and by inhibiting this cytokine, Pentoxifylline helps in mitigating tissue damage. nih.gov
These studies underscore the value of genomic and proteomic tools in pinpointing the specific molecular targets of Pentoxifylline, thereby providing a deeper understanding of its mechanism of action and paving the way for more targeted therapeutic applications.
Advanced Imaging Techniques for Assessing Tissue Perfusion and Inflammation
Advanced imaging techniques are crucial for non-invasively assessing the physiological effects of Pentoxifylline, particularly its impact on tissue perfusion and inflammation. clinicalleader.comnih.gov Multimodal neuroimaging, for instance, offers a sophisticated array of options for guiding clinical decisions in conditions like acute ischemic stroke. nih.gov
Magnetic Resonance Imaging (MRI) is a prominent tool in this domain. Perfusion MRI can be used to evaluate the intrinsic microvascular properties of tissues before and during treatment. clinicalleader.com Techniques such as dynamic contrast-enhanced MRI (DCE-MRI) and dynamic-susceptibility contrast MRI (DSC-MRI) are sensitive methods for measuring various perfusion-related parameters. clinicalleader.com Diffusion-weighted magnetic resonance imaging (DW-MRI) is another valuable technique that probes the microscopic movement of water molecules in tissue, allowing for the quantification of water diffusivity (related to edema) and the contribution of perfusion. mdpi.com
These advanced imaging modalities are increasingly used in clinical trials to measure treatment-related changes with greater precision compared to other methods. clinicalleader.com They provide objective, quantifiable biomarkers to assess how Pentoxifylline modulates blood flow and inflammation in affected tissues, offering critical insights into its efficacy in real-time. clinicalleader.comj-nn.org
Development of Novel Pentoxifylline Formulations for Enhanced Therapeutic Efficacy
A significant area of research focuses on developing new formulations of Pentoxifylline to overcome its inherent limitations, such as a short biological half-life and low oral bioavailability. thieme-connect.compensoft.net The goal is to enhance its therapeutic efficacy by improving its delivery and release profile.
One promising approach is the use of liposomal formulations. A study aimed at developing and optimizing a liposomal formulation of Pentoxifylline found that it could modify and extend the drug's release over a period of 8 hours. researchgate.net This encapsulation within lipid bilayers can improve bioavailability and stability. researchgate.net
Another innovative strategy involves microsponges, which are porous, spherical particles designed for controlled drug release. thieme-connect.com Research on Pentoxifylline-loaded microsponges demonstrated a significant enhancement in aqueous solubility and dissolution. An in vivo study showed that the selected microsponge formulation markedly increased the drug concentration in plasma compared to the pure drug. thieme-connect.com
Other research has explored extended-release tablets by incorporating polymers like HPMC to control the rate of drug release from the formulation. pensoft.net Furthermore, novel derivatives of Pentoxifylline have been synthesized. One such derivative, mPTF1, was found to enhance human sperm motility at a concentration four times lower than the parent compound and exhibited lower genotoxicity, suggesting better therapeutic potential in assisted reproductive technology. rsc.orgresearchgate.net
These formulation strategies aim to optimize the pharmacokinetic profile of Pentoxifylline, leading to improved patient outcomes and potentially broader clinical applications.
Combination Therapies Involving Pentoxifylline and Other Agents
Combining Pentoxifylline with other therapeutic agents is a strategy being explored to achieve synergistic effects and enhance treatment outcomes in various conditions.
The combination of Pentoxifylline and Vitamin E (tocopherol) has been notably studied for its efficacy in treating and preventing radiation-induced fibrosis. ascopubs.orgascopubs.org Pre-clinical studies showed this combination reduced radiation-induced skin fibrosis in pigs by over 50%, which was associated with a reduction in TGF-β and TNF-α levels. nih.gov
Clinical trials have supported these findings. A randomized, placebo-controlled study concluded that a six-month treatment with combined Pentoxifylline and Vitamin E can significantly reduce superficial radiation-induced fibrosis. ascopubs.orgthemednet.orgresearchgate.net The synergistic action is thought to be key, as treatment with either drug alone was found to be ineffective. ascopubs.orgresearchgate.net Another study on breast cancer patients found that the combination helped prevent radiation-induced lymphedema. auntminnieeurope.com In inflammatory bowel disease models, the co-administration of Pentoxifylline and Vitamin E effectively attenuated colonic fibrosis. nih.gov
Table 1: Clinical Findings on Pentoxifylline and Vitamin E Combination Therapy
| Condition | Key Finding | Reference |
|---|---|---|
| Radiation-Induced Fibrosis | Significant regression of superficial fibrosis surface area compared to placebo. | ascopubs.orgthemednet.org |
| Radiation Side Effects | Prevention of increased arm volume (lymphedema) after radiotherapy for breast cancer. | auntminnieeurope.com |
Thioctic acid (also known as alpha-lipoic acid) has been investigated in combination with Pentoxifylline for conditions involving inflammation and nerve damage. A study on painful diabetic peripheral neuropathy concluded that patients treated with Pentoxifylline plus thioctic acid showed optimized nerve function and reduced symptoms, suggesting it is an efficient treatment option. researchgate.net
In a rat model of nandrolone-induced neurotoxicity, the combination of lipoic acid and Pentoxifylline was found to mitigate neurobehavioral changes by re-balancing brain neurotransmitters and down-regulating inflammatory pathways. nih.gov Another study in rats showed that both Pentoxifylline and alpha-lipoic acid had protective effects against methotrexate-induced liver and kidney damage, with alpha-lipoic acid being particularly effective. nih.gov
Table 2: Research Findings on Pentoxifylline and Thioctic Acid Combination
| Model/Condition | Key Finding | Reference |
|---|---|---|
| Painful Diabetic Peripheral Neuropathy | Optimized nerve function and reduced symptoms. | researchgate.net |
| Nandrolone-Induced Neurotoxicity (Rats) | Mitigated neurobehavioral abnormalities and neurotoxicity. | nih.gov |
The combination of Pentoxifylline and Gabapentin is relevant in the context of neuropathic pain management. nih.gov Gabapentin is a first-line treatment for neuropathic pain. nih.gov While direct clinical trials extensively detailing the synergistic effects of a formal combination therapy are limited in the search results, the distinct mechanisms of action suggest a potential for multimodal analgesia. Pentoxifylline has been shown to ameliorate mechanical allodynia in animal models of chemotherapy-induced neuropathic pain by reducing inflammatory cytokines. researchgate.net Gabapentinoids work by inhibiting neuronal excitability via pre-synaptic calcium channels. nih.gov A drug interaction check found no direct interactions between Gabapentin and Pentoxifylline, but this does not rule out the existence of pharmacodynamic interactions. drugs.comdrugs.com The combination of drugs with different mechanisms is a common strategy for managing chronic neuropathic pain. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Pentoxifylline |
| Vitamin E (tocopherol) |
| Thioctic Acid (alpha-lipoic acid) |
| Gabapentin |
| Paclitaxel |
| Methotrexate |
| Nandrolone |
| HPMC (Hydroxypropyl methylcellulose) |
| TNF-α (Tumor necrosis factor-alpha) |
| IL-1β (Interleukin-1 beta) |
| TGF-β (Transforming growth factor-beta) |
Corticosteroids (for Severe Alcoholic Hepatitis)
The primary treatment for severe alcoholic hepatitis is the use of corticosteroids. mdpi.com However, their efficacy can be inconsistent, and they are contraindicated in patients with conditions like sepsis, gastrointestinal bleeding, or acute pancreatitis. mdpi.com In such cases, Pentoxifylline has been considered a second-line treatment option. mdpi.comresearchgate.net
Research comparing Pentoxifylline with corticosteroids has yielded mixed results. Some studies suggest that Pentoxifylline is superior to prednisolone (B192156) in treating severe alcoholic hepatitis, citing reduced mortality and renoprotective effects. nih.gov One randomized controlled trial noted that significantly fewer patients treated with Pentoxifylline developed hepatorenal syndrome compared to those on prednisolone. nih.gov Conversely, other analyses indicate that corticosteroids provide a short-term survival benefit at 28 days, which Pentoxifylline does not, although this benefit diminishes over the medium term. researchgate.netmedrxiv.org A recent multicenter retrospective study concluded that Pentoxifylline offers no mortality benefit in patients with severe alcohol-associated hepatitis and concurrent acute kidney injury. mdpi.com
The role of Pentoxifylline appears most relevant for patients with contraindications to corticosteroids. mdpi.comresearchgate.net It has been investigated for its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the pathogenesis of alcoholic hepatitis, and for its potential to prevent the often-fatal hepatorenal syndrome. nih.govnih.gov
| Comparative Agent | Indication | Key Research Findings | References |
| Corticosteroids (e.g., Prednisolone) | Severe Alcoholic Hepatitis | - Corticosteroids are the first-line treatment for severe alcoholic hepatitis. mdpi.com- Pentoxifylline is considered a second-line option, particularly when corticosteroids are contraindicated. mdpi.comresearchgate.net- Some studies show Pentoxifylline is superior in reducing mortality and preventing hepatorenal syndrome. nih.gov- Meta-analyses suggest corticosteroids offer a better 28-day survival benefit. medrxiv.org- Recent large-scale studies found no survival benefit for Pentoxifylline in patients with concurrent acute kidney injury. mdpi.com | mdpi.comresearchgate.netnih.govmedrxiv.orgmdpi.com |
Dipyridamole (for COVID-19)
The hyperinflammatory response and thrombotic complications are significant contributors to the severity and mortality of COVID-19. medrxiv.org Research has explored repurposing existing drugs with anti-inflammatory and antithrombotic properties. One hypothesis suggests that harnessing adenosine (B11128) A2A receptors could be a strategy to suppress lung inflammation and thrombosis. nih.gov Both Pentoxifylline and Dipyridamole have been proposed as potential therapeutic allies in this context. nih.gov
Pentoxifylline's potential benefit in COVID-19 stems from its ability to down-regulate pro-inflammatory cytokines like TNF-α and interleukins, its antiviral properties, and its positive hemodynamic effects. medrxiv.org Dipyridamole also possesses anti-inflammatory and antithrombotic effects. The combination of these agents has been suggested as a potential strategy to mitigate the severe complications of COVID-19, although clinical trial data specifically evaluating this combination remains limited. nih.gov
Diosmin (B1670713) (for Chronic Venous Leg Ulcers)
Chronic inflammation is a key feature of chronic venous disease and its most severe manifestation, venous leg ulcers (VLUs). While Pentoxifylline's anti-inflammatory effects have been studied in this context, research protocols have also been designed to evaluate its efficacy in combination with other agents that target venous insufficiency.
A study protocol for a multicenter, randomized, double-blinded, placebo-controlled clinical trial in China (the ESPECT study) outlines a plan to evaluate the efficacy and safety of Pentoxifylline for VLUs. In this trial, all participants, including both the Pentoxifylline and placebo groups, are slated to receive a baseline treatment of diosmin along with standard care for their ulcers. This study design aims to determine the additional benefit of Pentoxifylline on top of an established therapy for chronic venous disease, seeking to provide more definitive evidence for its role in treating VLUs.
Exploration of Pentoxifylline's Potential in Emerging Diseases
The broad anti-inflammatory, immunomodulatory, and antiviral properties of Pentoxifylline make it a candidate for repurposing in emerging infectious diseases characterized by severe inflammatory responses. mdpi.com The COVID-19 pandemic spurred significant interest in this area, as the "cytokine storm" associated with severe cases is a major driver of lung injury and mortality.
Pentoxifylline has been proposed as a potential adjuvant therapy for COVID-19 due to several of its mechanisms of action. mdpi.com It is known to inhibit phosphodiesterase IV (PDE IV) and down-regulate key inflammatory mediators like TNF-α and various interleukins, which are central to the COVID-19 cytokine storm. nih.gov Furthermore, its ability to improve circulation and tissue oxygenation, along with its bronchodilatory effects, could help prevent complications such as acute respiratory distress syndrome (ARDS), pulmonary fibrosis, and other organ failures. Clinical trials have been conducted to assess its impact on inflammatory markers, such as IL-6, and clinical outcomes in hospitalized COVID-19 patients. nih.gov While some studies suggest a benefit in reducing inflammatory markers, others have not found a significant advantage over standard care. nih.gov Nevertheless, its established safety profile and low cost make it an attractive option for further investigation in future outbreaks of diseases with similar pathogenic profiles.
In Silico and Computational Approaches for Mechanistic Insights
While the precise mechanism of action for Pentoxifylline is not fully elucidated, its broad effects are often attributed to its role as a non-specific phosphodiesterase inhibitor. nih.gov To better understand its complex interactions and therapeutic potential, researchers are increasingly turning to in silico and computational methods. These approaches are crucial for drug repurposing and for gaining deeper insights into the molecular pathways a drug influences. mdpi.comnih.gov
Computational studies can model the interaction of Pentoxifylline with specific biological targets, such as phosphodiesterases and adenosine receptors, to clarify its anti-inflammatory and immunomodulatory effects. For instance, models can simulate how Pentoxifylline's inhibition of phosphodiesterase leads to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and inhibits the production of inflammatory molecules like TNF-α and leukotrienes. researchgate.net These in silico techniques, including molecular docking and molecular dynamics simulations, can help predict the binding affinity of Pentoxifylline to various proteins and elucidate the structural requirements for its activity. mdpi.com Such computational approaches accelerate the process of identifying new therapeutic applications and provide a theoretical framework for the multifaceted benefits observed in clinical settings, from improving blood rheology to mitigating inflammatory disorders. nih.govdrugbank.com
Conclusion
Summary of Key Research Findings on Pentoxifylline (B538998)
Pentoxifylline, a methylxanthine derivative, has been the subject of extensive research, revealing a multi-faceted mechanism of action that extends far beyond its original application. drugbank.com Initially developed for treating intermittent claudication associated with peripheral arterial disease, its therapeutic potential is now recognized across a spectrum of conditions characterized by inflammation, fibrosis, and impaired microcirculation. drugbank.comnih.gov
Key research findings have elucidated its primary effects:
Hemorheological Properties: Pentoxifylline improves blood flow properties by decreasing blood viscosity, enhancing erythrocyte (red blood cell) flexibility, and inhibiting platelet and erythrocyte aggregation. nih.govnih.govpatsnap.com This action improves the supply of oxygen to ischemic tissues. nih.gov
Anti-inflammatory Effects: A significant body of research highlights its role as an anti-inflammatory agent. It is known to be a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP). nih.govpatsnap.com This mechanism contributes to the inhibition of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), and has been shown to reduce levels of C-reactive protein (CRP). nih.govresearchgate.net
Anti-fibrotic Activity: The drug has demonstrated anti-fibrotic properties, which has led to its investigation in conditions involving tissue scarring and hardening, such as diabetic kidney disease and osteoradionecrosis. drugbank.comnih.govnih.gov
Clinical and preclinical studies have explored its efficacy in numerous areas, with notable findings summarized below.
Interactive Table: Overview of Pentoxifylline Research Findings
| Medical Condition | Key Research Finding(s) | Primary Mechanism(s) of Action Investigated |
| Peripheral Arterial Disease (PAD) | Improves pain-free walking distance in patients with intermittent claudication. nih.govnih.gov | Hemorheological effects, improving microcirculatory flow and tissue oxygenation. nih.govfda.gov |
| Diabetic Kidney Disease (DKD) | Shows renoprotective effects, reduces albuminuria, and may slow the decline in GFR when added to standard therapy. nih.gov | Anti-inflammatory and anti-fibrotic actions. nih.gov |
| COVID-19 | May reduce the duration of hospitalization in patients with moderate to severe illness. nih.gov Mixed results on mortality benefits. nih.gov | Anti-inflammatory effects, modulation of cytokine production. drugbank.comnih.govnih.gov |
| Dermatological Disorders | Effective in treating venous leg ulcers and pigmented purpuric dermatoses. nih.gov | Improved microcirculation, anti-inflammatory effects (inhibition of TNF-α). nih.gov |
| Alcoholic Hepatitis | A large clinical trial found no significant improvement in mortality at 28 days compared to placebo. nih.govyoutube.com | Inhibition of TNF-α. nih.gov |
| Parkinson's Disease | A recent study suggests potential as an adjuvant therapy, showing anti-inflammatory and neuroprotective effects. nih.gov | Anti-inflammatory action, modulation of mTOR and AMPK pathways. nih.gov |
| Osteoradionecrosis | Investigated as a promising treatment due to its effects on fibrosis. nih.gov | Anti-fibrotic properties. nih.gov |
Significance of Pentoxifylline in Contemporary Medical Science
The enduring relevance of Pentoxifylline in modern medicine lies in its successful repurposing and its unique combination of therapeutic actions. nih.gov Originally confined to the niche of peripheral vascular disease, its significance has broadened considerably as our understanding of complex diseases has evolved. drugbank.comnih.gov
The primary significance of Pentoxifylline stems from:
A Model for Drug Repurposing: Pentoxifylline is a prime example of an established drug finding new life in treating conditions far from its initial indication. nih.gov Its application in diabetic nephropathy, dermatological vasculopathies, and potentially neurodegenerative disorders underscores the value of re-examining the mechanisms of older medications. nih.govnih.govnih.gov
A Multi-Target Therapeutic Agent: In an era of highly specific targeted therapies, Pentoxifylline's value comes from its ability to simultaneously address multiple pathological pathways—impaired blood flow, inflammation, and fibrosis. drugbank.compatsnap.com This makes it particularly suitable for complex, multifactorial diseases where a single-target approach may be insufficient.
Adjunctive and Combination Therapy: Research has consistently demonstrated its utility as an adjunctive agent that complements standard-of-care treatments. nih.govnih.gov For instance, its addition to RAS blockade in diabetic kidney disease or to conventional levodopa/carbidopa therapy in Parkinson's disease highlights its role in enhancing therapeutic outcomes. nih.govnih.gov
A Cost-Effective Option: As a long-established and relatively inexpensive medication, Pentoxifylline presents a cost-effective therapeutic alternative, particularly for chronic conditions requiring long-term management. nih.govnih.gov This is especially significant in health systems with limited resources.
Its ability to modulate fundamental disease processes like inflammation and fibrosis ensures its continued investigation as a treatment for a wide array of medical challenges. drugbank.comnih.gov
Future Perspectives and Translational Research Opportunities
The future of Pentoxifylline research appears robust, with several promising avenues for translational application. The existing body of evidence provides a strong foundation for exploring its use in new and challenging therapeutic areas.
Future perspectives and opportunities include:
Neurodegenerative and Neuroinflammatory Diseases: Following preliminary positive results in Parkinson's disease, further investigation into its role in other neurodegenerative conditions characterized by inflammation is a logical next step. nih.gov Its ability to modulate key inflammatory pathways could be beneficial in this context.
Post-Viral Syndromes (e.g., Long COVID): Research indicating that Pentoxifylline may reduce hospitalization duration in acute COVID-19 opens the door for studying its potential to mitigate the risk or severity of post-viral syndromes like long COVID. nih.gov The ongoing RECLAIM trial is an example of this translational effort. nih.gov
Surgical and Wound Healing Applications: A clinical trial is currently assessing Pentoxifylline's efficacy in reducing post-surgical complications and improving wound healing in breast cancer patients. trialx.com Success in this area could translate to broader applications in post-operative care across various surgical disciplines.
Fibrotic Disorders: Beyond diabetic kidney disease, its anti-fibrotic properties warrant further exploration in other fibrosing conditions, such as non-alcoholic fatty liver disease and certain forms of pulmonary fibrosis. nih.gov
Dermatology: While it is already used for several skin conditions, there is an opportunity for larger, randomized controlled trials to solidify its place in the treatment armamentarium for conditions like necrobiosis lipoidica, sarcoidosis, and Behçet disease. nih.gov
Peyronie's Disease: Its use as a conservative, anti-fibrotic agent in the acute phase of Peyronie's disease represents another established translational application that could be further optimized. wikipedia.org
Future research will likely focus on well-designed clinical trials to confirm these preliminary findings and to explore novel combination therapies, securing Pentoxifylline's place as a versatile therapeutic tool.
Q & A
Q. What analytical methodologies are recommended for the quantitative determination of Pentoxyl in biological matrices?
Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry is widely used for quantifying this compound in plasma or tissue samples, with validation parameters including linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–110%). Protocols should adhere to ICH guidelines for reproducibility, and internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects .
Q. How should pharmacokinetic studies for this compound be designed to account for inter-individual variability?
Answer: Population pharmacokinetic (PopPK) models incorporating covariates such as renal/hepatic function, age, and genetic polymorphisms (e.g., CYP450 isoforms) are recommended. Use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation to analyze sparse sampling data. Cross-validation with bootstrap resampling ensures robustness .
Q. What experimental parameters are essential for assessing this compound’s systemic toxicity in preclinical models?
Answer: Follow OECD Test Guideline 407: administer this compound via oral gavage to rodents at three dose levels (subtoxic, toxic, and lethal) over 28 days. Monitor hematological, biochemical (e.g., ALT, creatinine), and histopathological endpoints. Include control groups and statistical power analysis (α = 0.05, β = 0.2) to ensure detectability of ≥20% effect size .
Advanced Research Questions
Q. How can computational modeling resolve contradictory binding affinity data for this compound in mutant neuraminidase strains?
Answer: Employ molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with alchemical free energy perturbation (FEP) to compare binding ΔG values between wild-type and mutants (e.g., H274Y, N294S). Validate with experimental surface plasmon resonance (SPR) data. Energy decomposition analysis (per-residue van der Waals/electrostatic contributions) identifies mutation-induced destabilization .
Q. What strategies mitigate confounding variables when studying this compound’s efficacy in diabetic retinopathy models?
Answer: Use streptozotocin-induced diabetic rats with controlled glycated hemoglobin (HbA1c) levels (≥8%). Randomize cohorts by baseline retinal thickness (OCT-measured) and apply ANCOVA to adjust for metabolic variability. Include sham-treated controls and blinded outcome assessments to reduce bias .
Q. How can multi-omics approaches elucidate this compound’s mechanism in acute kidney injury (AKI) recovery?
Answer: Integrate transcriptomics (RNA-seq of renal tubule cells), proteomics (LC-MS/MS for TGF-β pathway proteins), and metabolomics (NMR-based urine profiling). Systems biology tools (e.g., Ingenuity Pathway Analysis) identify hub nodes in injury-repair networks. Validate with siRNA knockdown in vitro .
Q. What in silico frameworks optimize this compound derivatives for reduced bleeding risk while retaining antiviral activity?
Answer: Structure-activity relationship (SAR) models using CoMFA/CoMSIA align electrostatic/polarizability fields with IC₅₀ (neuraminidase inhibition) and thrombin generation assay data. Prioritize derivatives with ClogP < 3.5 and PSA > 80 Ų to minimize platelet adhesion. Synthetic feasibility is assessed via retrosynthetic AI (e.g., Synthia) .
Methodological Guidance
Q. How should researchers address conflicting in vivo/in vitro efficacy data for this compound?
Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Adjust for protein binding differences (fu = 0.15 in plasma vs. 0.8 in cell media) and tissue:plasma partition coefficients. Validate with microdialysis measurements in target organs .
Q. What statistical methods are appropriate for dose-response studies of this compound in heterogeneous populations?
Answer: Bayesian hierarchical models accommodate subgroup variability (e.g., age-stratified EC₅₀ estimates). Use Emax models with MCMC sampling (Stan or WinBUGS) to estimate uncertainty intervals. Sensitivity analysis tests prior distributions’ impact .
Q. How to design a reproducible protocol for this compound’s stability testing under varying storage conditions?
Answer: Follow ICH Q1A(R2): test accelerated stability (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 24 months). Use forced degradation (acid/base/oxidative stress) to identify major degradation products via LC-HRMS. Include triplicate sampling and ANOVA for batch variability .
Q. Categorization Key :
- Basic : Foundational techniques widely adopted in regulatory or preclinical studies.
- Advanced : Integrates cutting-edge computational, multi-omics, or translational frameworks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
